
JWH-175-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH-175-d11 is a synthetic cannabinoid belonging to the naphthylmethylindole family. It acts as a cannabinoid receptor agonist and was developed by the scientist John W. Huffman and his colleagues at Clemson University. This compound is closely related to JWH-018, a widely used cannabinoid designer drug, but with a deuterium-labeled methylene bridge instead of a ketone bridge .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JWH-175-d11 involves the reaction of 1-pentylindole with 1-naphthylmethyl chloride under basic conditions to form the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
JWH-175-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the indole or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
科学的研究の応用
JWH-175-d11 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
作用機序
JWH-175-d11 exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, in the central nervous system. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the compound’s psychoactive effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
類似化合物との比較
Similar Compounds
JWH-018: A closely related compound with a ketone bridge instead of a methylene bridge.
JWH-176: Another synthetic cannabinoid with similar structure and effects.
JWH-184: A compound with a different substitution pattern on the naphthyl ring
Uniqueness
JWH-175-d11 is unique due to its deuterium-labeled methylene bridge, which provides distinct pharmacokinetic properties compared to its non-deuterated counterparts. This labeling can affect the compound’s metabolic stability and bioavailability, making it a valuable tool in pharmacological and toxicological studies .
特性
CAS番号 |
1794828-59-3 |
|---|---|
分子式 |
C24H25N |
分子量 |
338.538 |
IUPAC名 |
3-(naphthalen-1-ylmethyl)-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3/i1D3,2D2,3D2,8D2,16D2 |
InChIキー |
TYBRSILIYTUTSQ-IHULVLPZSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 |
同義語 |
3-(1-Naphthalenylmethyl)-1-(pentyl-d11)-1H-indole; JWH 175-d11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


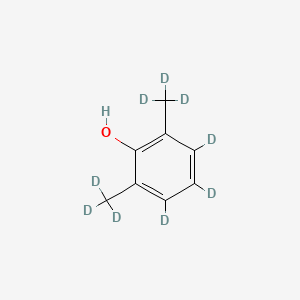
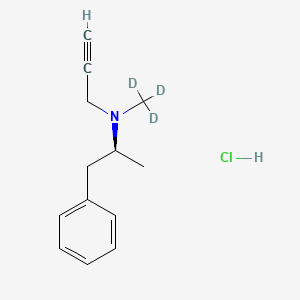
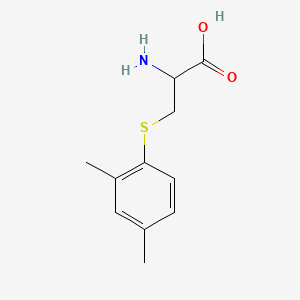

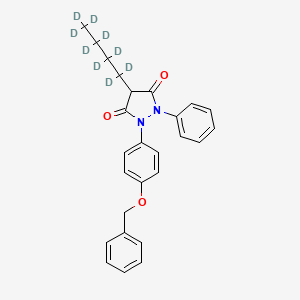
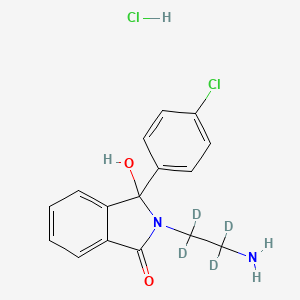
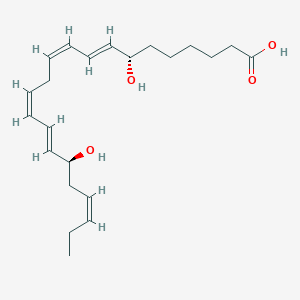
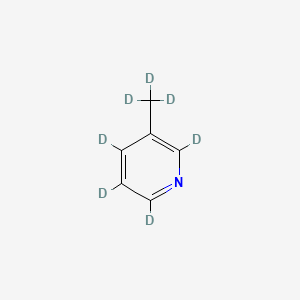
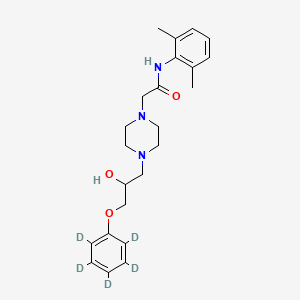
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
